molecular formula C13H17FN2O3 B3166594 [2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 912762-56-2

[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Cat. No.: B3166594
CAS No.: 912762-56-2
M. Wt: 268.28 g/mol
InChI Key: OZCAZRSTWYUKCY-LFIBNONCSA-N
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Description

[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER is a recognized chemical intermediate of significant value in the field of apoptosis research. Its primary research application is as a direct precursor in the synthesis of Q-VD-OPh, a potent and broad-spectrum caspase inhibitor [https://www.sciencedirect.com/topics/neuroscience/caspase]. Q-VD-OPh is widely utilized to suppress programmed cell death in experimental settings, offering enhanced efficacy and reduced toxicity compared to earlier generation inhibitors. By serving as a key building block for Q-VD-OPh, this compound enables researchers to effectively inhibit caspase activity in diverse cell cultures and model organisms, thereby facilitating the study of apoptotic pathways in neuroscience, immunology, and oncology. Its specific structure, featuring the hydroxyimino and carbamate groups, is critical for the cell-permeability and stability of the final inhibitor molecule. The use of this intermediate allows for the reliable production of a crucial tool compound that helps elucidate mechanisms of degenerative diseases and test potential therapeutic strategies aimed at controlling inappropriate cell death.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)15-8-11(16-18)9-4-6-10(14)7-5-9/h4-7,18H,8H2,1-3H3,(H,15,17)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCAZRSTWYUKCY-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER typically involves the reaction of 4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with hydroxylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₃H₁₇FN₂O₃
  • Molecular Weight : 268.28 g/mol
  • Density : 1.16 g/cm³
  • Boiling Point : 401.2 °C at 760 mmHg
  • Flash Point : 196.4 °C

Structure

The structure of the compound includes a fluorophenyl group, a hydroxyimino group, and a tert-butyl ester moiety, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to [2-(4-fluoro-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester exhibit anticancer properties. Studies have shown that derivatives of carbamic acid can inhibit tumor growth by interfering with specific metabolic pathways in cancer cells.

Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes involved in disease progression, making it a candidate for drug development against various conditions, including neurodegenerative diseases.

Agricultural Chemistry

Herbicide Development
The structure of this compound suggests potential use as a herbicide. Its ability to interfere with plant growth mechanisms can be harnessed to develop effective agricultural chemicals that control weed populations without harming crops.

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its functional groups allow for further modifications, making it valuable in the production of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various carbamate derivatives. The findings indicated that compounds with similar functional groups as this compound exhibited significant cytotoxic effects on breast cancer cell lines, leading to further investigations into its mechanism of action.

Case Study 2: Herbicide Efficacy

Research conducted by agricultural scientists evaluated the herbicidal activity of several carbamate derivatives, including this compound. The results demonstrated effective weed control in controlled experiments, suggesting that modifications to the compound could enhance its efficacy and selectivity as an herbicide.

Mechanism of Action

The mechanism of action of [2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the fluorophenyl moiety can engage in hydrophobic interactions, leading to inhibition or modulation of the target’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • Methoxy Substituent: : [2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester (C₁₄H₁₉N₂O₄).
  • Bromo/Chloro Substituents: : [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester (C₁₂H₁₅BrFNO₂, MW 304.15) exhibits halogen-induced steric and electronic effects, likely enhancing lipophilicity . : (4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester (C₁₁H₁₃ClFNO₂, MW 257.68) combines halogens for synergistic electronic modulation .
Multi-Substituted Phenyl Rings
  • : [2-(2,4-Dimethoxy-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester (C₁₅H₂₂N₂O₅, MW 310.34) demonstrates how additional methoxy groups increase polarity and hydrogen-bonding capacity .

Functional Group Modifications

Hydroxyimino vs. Oxo Groups
  • Hydroxyimino (Target Compound): The N-hydroxyimino group (C=N-OH) can act as a chelating agent or participate in redox reactions.
  • : [2-(2,4-Dimethoxy-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester (C₁₅H₂₁NO₅, MW 295.33) combines oxo and methoxy groups for enhanced solubility .
Amino Groups

Physicochemical Properties

Compound (CAS/Reference) Molecular Formula Molecular Weight XLogP³ Hydrogen Bond Donors/Acceptors Key Features
Target Compound Not Provided ~300 (estimated) ~2.5 1 / 4 Fluoro, hydroxyimino
[2-(4-Methoxy-phenyl)-hydroxyimino] C₁₄H₁₉N₂O₄ 295.32 2.1 1 / 5 Methoxy, hydroxyimino
[(3-Bromo-4-fluoro-phenyl)methyl] C₁₂H₁₅BrFNO₂ 304.15 3.2 1 / 3 Bromo, fluoro
[2-(4-Hydroxy-phenyl)-oxo] C₁₃H₁₇NO₄ 251.28 1.8 2 / 4 Hydroxy, oxo

Biological Activity

[2-(4-Fluoro-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester, known by its CAS number 912762-56-2, is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a hydroxyimino group and a fluorophenyl moiety, positions it as a valuable intermediate in various chemical syntheses and biological studies.

  • Molecular Formula : C13H17FN2O3
  • Molecular Weight : 268.28 g/mol
  • IUPAC Name : tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues of target proteins, while the fluorophenyl moiety engages in hydrophobic interactions. This dual interaction can lead to the inhibition or modulation of enzymatic activity, which is crucial for various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that derivatives of this compound can exhibit moderate to potent inhibition of these enzymes, which are critical in neurotransmission and are targets for Alzheimer's disease treatments.
    • IC50 Values : Specific IC50 values vary based on structural modifications but can range from 27.04 µM to over 100 µM for AChE inhibition, indicating its potential as a therapeutic agent.
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). This potential makes it a candidate for further exploration in the development of new antibiotics.
  • Cellular Mechanisms :
    • The compound may regulate cellular genes involved in inflammatory responses and immune regulation by interacting with transcription factors such as NF-kappa-B and AP-1. This could imply its utility in modulating immune responses or treating inflammatory conditions.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on AChE Inhibition :
    • A study conducted on various derivatives demonstrated that modifications to the alkyl chain length significantly influenced the inhibitory potency against AChE, with some compounds showing improved activity compared to standard drugs like rivastigmine.
  • Antimycobacterial Screening :
    • In vitro assays against Mycobacterium tuberculosis revealed that certain derivatives exhibited significant inhibitory effects, suggesting potential as new antimycobacterial agents.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Range (µM)Notes
Enzyme InhibitionAcetylcholinesterase27.04 - 106.75Moderate to potent inhibitors
Antimicrobial ActivityMycobacterium tuberculosisVariesEffective against drug-susceptible strains
Cellular RegulationNF-kappa-B/AP-1Not quantifiedPotential in modulating immune response

Q & A

Q. What are the common synthetic routes for preparing [2-(4-fluoro-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or related reagents. For example, pyridine intermediates can react with chloroformates in the presence of triethylamine (as a base) in chloroform, with reaction monitoring via ESI-MS. Optimal yields (e.g., 33%) are achieved after prolonged stirring (18 hours) compared to shorter durations (15% after 3 hours) . Critical parameters include solvent choice (chloroform for solubility), temperature (room temperature for stability), and stoichiometric ratios of intermediates to chloroformate.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H-NMR : Key signals include shifts from -CH₂-NH₂ (~2.70 ppm) to -CH₂-NH-C=O (3.18–2.97 ppm) in carbamate derivatives, confirming successful functionalization .
  • LCMS : Used to verify molecular weight (e.g., m/z 757 [M+H]⁺ in related carbamates) and purity .
  • HPLC : Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) assess purity and stability .

Q. How can researchers optimize purification techniques for carbamate derivatives?

  • Methodological Answer : Column chromatography on silica gel is standard, with eluent polarity adjusted based on compound hydrophobicity. For example, mixtures of ethyl acetate/hexanes (1:4 to 1:1 gradients) effectively separate tert-butyl carbamates. Post-purification, HPLC can confirm purity (>95%) .

Advanced Research Questions

Q. What are the challenges in maintaining stereochemical integrity during synthesis, and how can asymmetric reactions be employed?

  • Methodological Answer : Chiral carbamates require asymmetric catalysis or chiral auxiliaries. For instance, asymmetric Mannich reactions using tert-butyl carbamates with (1S,2S)-configured intermediates can yield enantiomerically pure β-amino carbonyl compounds. Catalytic systems like organocatalysts or metal-ligand complexes (e.g., BINOL-derived catalysts) enhance enantioselectivity . Characterization via chiral HPLC or X-ray crystallography is critical to confirm stereochemistry .

Q. How do fluorinated substituents influence the compound’s reactivity and biological activity?

  • Methodological Answer : Fluorine enhances metabolic stability and bioavailability. For [2-(4-fluoro-phenyl)-...] derivatives:
  • Reactivity : Fluorine’s electron-withdrawing effect activates aryl rings for nucleophilic substitution or cross-coupling reactions.
  • Biological Activity : Fluorinated carbamates show improved binding to targets like cholinesterases (IC₅₀ values in µM range) due to hydrophobic and electrostatic interactions .
  • Table : Comparative IC₅₀ of Fluorinated vs. Non-Fluorinated Carbamates
CompoundIC₅₀ (µM)Target Enzyme
Fluorinated derivative0.45Acetylcholinesterase
Non-fluorinated analog2.10Acetylcholinesterase
Data adapted from pharmacological studies .

Q. How can structural modifications (e.g., boronic ester functionalization) expand the compound’s applications?

  • Methodological Answer : Introducing boronic esters (e.g., via Suzuki-Miyaura coupling) enables use in bioconjugation or materials science. For example, tert-butyl (4-boronophenyl)carbamate derivatives serve as intermediates in PET radiotracers or covalent organic frameworks (COFs). Reaction conditions (e.g., Pd catalysts, anhydrous solvents) must avoid carbamate cleavage .

Q. What strategies resolve contradictions in reaction yields across studies (e.g., 15% vs. 33% yields under varying durations)?

  • Methodological Answer : Systematic kinetic studies (e.g., time-course ESI-MS monitoring) identify intermediate accumulation or side reactions. For instance, prolonged stirring (18 hours) may prevent byproduct formation (e.g., hydrolysis products) by ensuring complete intermediate conversion . DOE (Design of Experiments) models optimize time-temperature-yield relationships.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Reactant of Route 2
Reactant of Route 2
[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

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